7-Bromo-2-methylindole
Overview
Description
- 7-Bromo-2-methylindole (BMI) is an indole derivative.
- It has a molecular weight of 210.07 g/mol and a melting point of 89-91°C .
- BMI is a solid, odorless, and light brown to pinkish crystalline powder.
- It is soluble in common organic solvents such as chloroform, benzene, and ethanol.
- The compound exhibits a strong absorption peak at 284 nm in its UV spectra, indicating the presence of the indole ring.
Synthesis Analysis
- BMI can be synthesized using various methods, including halogenation, alkylation, and acylation of indole precursors.
- Further research is needed to explore more efficient and environmentally friendly synthetic routes.
Molecular Structure Analysis
- BMI has the empirical formula C9H8BrN .
- Its structure consists of a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing ring.
Chemical Reactions Analysis
- BMI is highly reactive at its 3-position , making it susceptible to protonation, halogenation, alkylation, and acylation.
- Intramolecular alkylation by iminium ions (Pictet-Spengler reaction) is particularly useful.
- Enantioselectivity can be achieved in conjugate addition reactions.
Scientific Research Applications
1. Synthesis and Chemical Reactions
7-Bromo-2-methylindole and related compounds are frequently used in various chemical syntheses and reactions. For instance, Ueda et al. (2006) explored the selective C-3 lithiation of 2,3-dibromo- and 2,3-diiodo-1-methylindoles, revealing the formation of 2-bromo-3-cycloheptatrienyl-1-methylindole under certain conditions, which indicates the intermediate role of 2-bromo-3-lithio-1-methylindole in these reactions (Ueda et al., 2006). Additionally, Liu and Gribble (2002) described the selective lithiation of 2,3-dibromo-1-methylindole to synthesize various 2,3-disubstituted indoles, demonstrating the versatility of bromo-methylindoles in synthetic chemistry (Liu & Gribble, 2002).
2. Antifouling and Antimicrobial Properties
The bromoindole derivatives have been identified for their potential in antifouling and antimicrobial applications. Pénez et al. (2011) investigated the antifouling properties of simple indole and purine alkaloids, including a bromoindole derivative, against marine biofilm bacteria, highlighting their significance in marine biology and environmental sciences (Pénez et al., 2011). Moreover, Mane et al. (2018) synthesized and evaluated a series of 5-bromoindole-2-carboxamides for their antibacterial activity against pathogenic Gram-negative bacteria, showcasing the potential of bromo-methylindoles in developing new antibacterial agents (Mane et al., 2018).
3. Pharmaceutical and Biological Research
In pharmaceutical and biological research, bromo-methylindoles are key intermediates and probes. Štěpánková et al. (2018) identified novel methylindoles as ligands of the human aryl hydrocarbon receptor, providing insights into the receptor modulation by indole structures. This has implications in understanding cell signaling and potential therapeutic applications (Štěpánková et al., 2018).
4. Material Science and Energy Research
In the field of material science and energy, bromo-methylindoles have unique applications. Li et al. (2016) reported on a new promising Liquid Organic Hydrogen Storage Carrier: 2-methylindole, highlighting its significant hydrogen storage capacity, which is crucial for sustainable energy solutions (Li et al., 2016).
Safety And Hazards
- Avoid contact with skin and eyes.
- Prevent the formation of dust and aerosols.
- Provide appropriate exhaust ventilation in areas where dust is formed.
Future Directions
- Investigate more economic and environmentally benign synthetic methods.
- Explore solid-phase methods applicable to combinatorial approaches in synthesis.
Remember that BMI is primarily used for research purposes and not for human therapeutic applications or veterinary use12. If you have any further questions, feel free to ask! 😊
properties
IUPAC Name |
7-bromo-2-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEGQGALXHJBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403000 | |
Record name | 7-Bromo-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-methylindole | |
CAS RN |
302912-38-5 | |
Record name | 7-Bromo-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-2-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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